Olivanic acid

Übersicht

Beschreibung

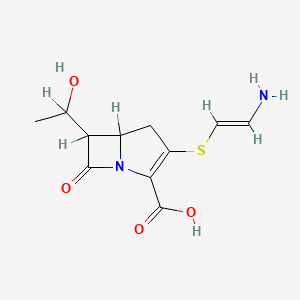

Olivanic acid is a naturally occurring compound produced by certain strains of the bacterium Streptomyces. It belongs to the class of β-lactam antibiotics and is known for its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in many bacteria . The structure of this compound includes a carbapenem backbone, making it a broad-spectrum antibiotic with significant potential in combating bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Olivanic acid is primarily obtained through fermentation processes involving Streptomyces species. The production involves culturing the bacteria in specific media under controlled conditions. The fermentation broth is then processed to isolate and purify the this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Olivanische Säure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Olivanische Säure kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in der Olivanischen Säure modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Sulfenylierungsmittel werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der Olivanischen Säure mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Olivanische Säure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Olivanische Säure entfaltet ihre Wirkung durch Hemmung von β-Lactamase-Enzymen, die für den Abbau von β-Lactam-Antibiotika verantwortlich sind. Durch die Hemmung dieser Enzyme verhindert Olivanische Säure den Abbau von β-Lactam-Antibiotika, sodass diese Bakterien effektiv angreifen und abtöten können. Die molekularen Zielstrukturen der Olivanischen Säure umfassen die aktiven Zentren von β-Lactamase-Enzymen, wo sie einen stabilen Komplex bildet und das Enzym inaktiv macht .

Ähnliche Verbindungen:

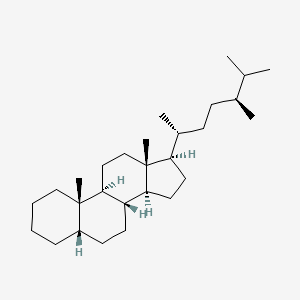

Einzigartigkeit der Olivanischen Säure: Olivanische Säure ist einzigartig durch ihren natürlichen Ursprung und ihre spezifische Struktur, die ein Carbapenem-Rückgrat und einen β-Lactam-Ring umfasst. Diese Struktur verleiht ihr Breitbandaktivität und die Fähigkeit, ein breites Spektrum von β-Lactamase-Enzymen zu hemmen, was sie zu einer wertvollen Verbindung im Kampf gegen Antibiotikaresistenz macht .

Wirkmechanismus

Olivanic acid exerts its effects by inhibiting β-lactamase enzymes, which are responsible for breaking down β-lactam antibiotics. By inhibiting these enzymes, this compound prevents the degradation of β-lactam antibiotics, allowing them to effectively target and kill bacteria. The molecular targets of this compound include the active sites of β-lactamase enzymes, where it forms a stable complex, rendering the enzyme inactive .

Vergleich Mit ähnlichen Verbindungen

Thienamycin: Another naturally occurring carbapenem with broad-spectrum antibiotic activity.

Meropenem: A synthetic carbapenem with enhanced stability and activity against a wide range of bacteria.

Uniqueness of Olivanic Acid: this compound is unique due to its natural origin and its specific structure, which includes a carbapenem backbone and a β-lactam ring. This structure confers broad-spectrum activity and the ability to inhibit a wide range of β-lactamase enzymes, making it a valuable compound in the fight against antibiotic resistance .

Eigenschaften

IUPAC Name |

3-[(E)-2-aminoethenyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h2-3,5-6,8,14H,4,12H2,1H3,(H,16,17)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTVKHFILHLXJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64761-66-6 | |

| Record name | Olivanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064761666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3,4-triol](/img/structure/B1234300.png)

![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)

![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)

![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)

![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)

![N-[[5-(2-chloro-4-nitro-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1234321.png)

![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)